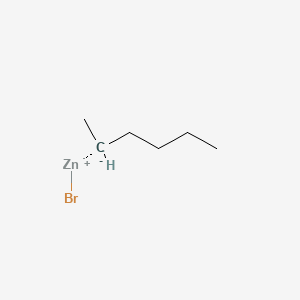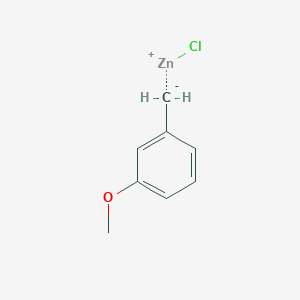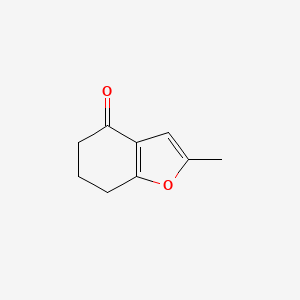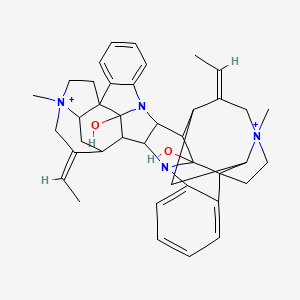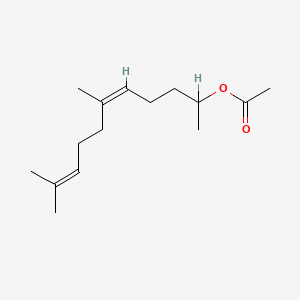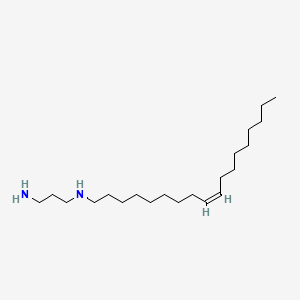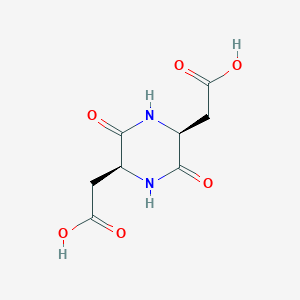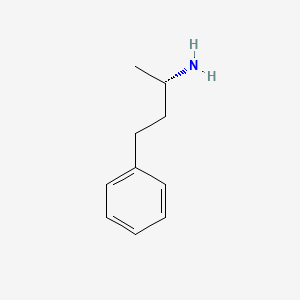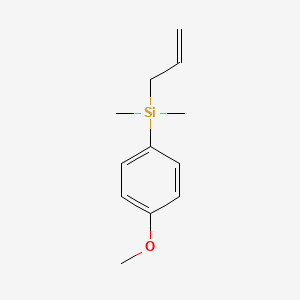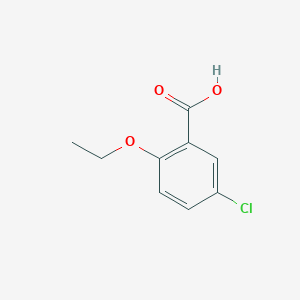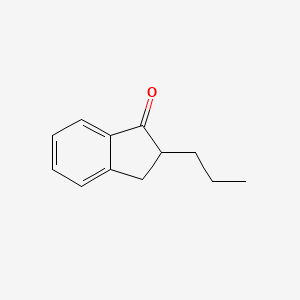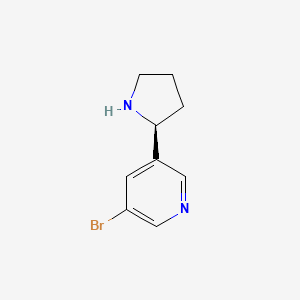
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
描述
“(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine” is a chemical compound with the CAS Number: 1415566-33-4 . It has a molecular weight of 317.14 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine” is 1S/C9H11BrN2.C2H2O4/c10-8-4-7 (5-11-6-8)9-2-1-3-12-9;3-1 (4)2 (5)6/h4-6,9,12H,1-3H2; (H,3,4) (H,5,6)/t9-;/m0./s1 .
Physical And Chemical Properties Analysis
“(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine” is a solid substance . It should be stored in a refrigerator .
科学研究应用
Synthesis and Antibacterial Activity
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of aerobic and anaerobic bacteria. For instance, Bogdanowicz et al. (2013) demonstrated that cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile exhibited significant antimicrobial properties with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Role in Photoinduced Tautomerization
Studies on derivatives like 2-(3-bromo-1H-pyrazol-5-yl)pyridine have revealed interesting photochemical properties. Vetokhina et al. (2012) found that these compounds undergo various photoinduced reactions, including excited-state intramolecular and intermolecular double-proton transfers, which are significant in the context of chemical physics and photodynamics (Vetokhina et al., 2012).
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
The compound has been used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. Ahmad et al. (2017) utilized this methodology for creating a series of pyridine derivatives with potential as chiral dopants for liquid crystals and also evaluated their anti-thrombolytic and antimicrobial activities (Ahmad et al., 2017).
Synthesis of Heterocyclic Compounds
Synthesis of various heterocyclic compounds utilizing (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine as a precursor or intermediate has been reported. For example, Pabst and Sauer (1999) described the synthesis of oligopyridines through a ‘LEGO’ system involving bromination and cross-coupling reactions (Pabst & Sauer, 1999).
Antiviral Activities
Research into the antiviral properties of compounds structurally related to (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine has been conducted. Bergstrom et al. (1984) examined a range of tubercidin analogues, including bromo-substituted derivatives, for their antiviral properties against various RNA and DNA viruses (Bergstrom et al., 1984).
安全和危害
属性
IUPAC Name |
3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQHGHGEPQGOO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427464 | |
| Record name | AG-H-31873 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine | |
CAS RN |
83023-58-9 | |
| Record name | 3-Bromo-5-(2S)-2-pyrrolidinylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83023-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-H-31873 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)

